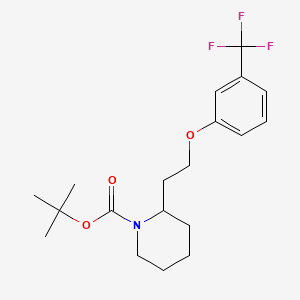

tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3NO3/c1-18(2,3)26-17(24)23-11-5-4-8-15(23)10-12-25-16-9-6-7-14(13-16)19(20,21)22/h6-7,9,13,15H,4-5,8,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLRGASBTNNECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCOC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682188 | |

| Record name | tert-Butyl 2-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261940-28-6 | |

| Record name | tert-Butyl 2-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidine Derivatives

A common starting material is tert-butyl 3-oxopiperidine-1-carboxylate, which provides a reactive ketone for subsequent alkylation. The Boc group ensures amine protection during downstream reactions. Alternative routes involve pre-functionalized piperidines, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, though these may require Mitsunobu or SN2 coupling for phenol attachment.

Alkylation and Side-Chain Introduction

The 2-(3-(trifluoromethyl)phenoxy)ethyl moiety is introduced via nucleophilic substitution or Mitsunobu coupling. For example, ethyl bromoacetate or allyl halides react with piperidine intermediates in the presence of bases like potassium carbonate. A notable protocol involves reacting tert-butyl 3-oxopiperidine-1-carboxylate with 2-(3-(trifluoromethyl)phenoxy)ethyl bromide under alkaline conditions, achieving moderate yields (40–70%).

Stepwise Synthesis and Reaction Optimization

Hydrogenation and Reduction Steps

Palladium-catalyzed hydrogenation is critical for reducing unsaturated intermediates. In one method, methyl (2R,3S)-2-allyl-1-(4-(trifluoromethyl)nicotinoyl)-3-((5-(trifluoromethyl)thiophen-3-yl)oxy)piperidine-3-carboxylate undergoes hydrogenation with 10% Pd/C, yielding saturated piperidine derivatives after filtration and concentration. This step often requires careful control of H2 pressure and reaction time to avoid over-reduction.

Coupling with Trifluoromethyl-Substituted Phenols

The phenolic component, 3-(trifluoromethyl)phenol, is coupled to the piperidine core via Mitsunobu conditions (e.g., triphenylphosphine, diethyl azodicarboxylate) or SN2 displacement. Patent CN105461617A highlights challenges with Mitsunobu reactions, including triphenylphosphine oxide byproducts necessitating column chromatography. Optimized SN2 reactions using DMF as a solvent and potassium carbonate as a base reduce side reactions, improving yields to >90% in some cases.

Purification and Analytical Considerations

Chromatographic Techniques

Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) is employed for final purification, particularly for removing unreacted starting materials and byproducts. Silica gel chromatography remains prevalent for intermediate purification, though patent CN102603611B notes challenges in scaling due to excessive solvent use.

Crystallization and Yield Optimization

Crystallization from methanol or ethanol is effective for isolating high-purity (>95%) products. For example, methyl 2-allyl-3-((5-(trifluoromethyl)thiophen-3-yl)oxy)piperidine-3-carboxylate achieves 29% yield after silica gel plug filtration and crystallization.

Comparative Analysis of Synthetic Routes

Key Findings :

-

SN2 alkylation offers moderate yields but avoids phosphine byproducts.

-

Mitsunobu coupling provides higher yields but requires extensive purification.

-

Direct fluorination methods (e.g., SF4) are less efficient for trifluoromethyl introduction.

Challenges and Industrial Scalability

Chemical Reactions Analysis

tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The trifluoromethyl group and phenoxyethyl moiety can participate in substitution reactions, where one functional group is replaced by another.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound is compared to analogs with variations in substituents, heterocycles, and functional groups (Table 1).

Table 1: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Physical State | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Target Compound | C₁₉H₂₆F₃NO₃ | 373.41 | 2-(3-(CF₃)phenoxy)ethyl | Colorless liquid | – | – |

| tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate [Ev1] | C₁₇H₂₄F₂N₂O₂ | 338.39 | 3,4-Difluorophenylamino | Pale yellow solid | 102–105 | – |

| S17: tert-Butyl 4-(2-(3-(phenylcarbamoyl)phenoxy)ethyl)piperidine-1-carboxylate [Ev2] | C₂₈H₃₄F₃N₃O₅ | 549.59 | Phenylcarbamoyl-piperazine | White solid | – | 88 |

| EP 1,763,351 B9 [Ev4] | C₂₄H₃₃F₃N₂O₃ | 466.53 | Isopropylcyclopentyl + CF₃-phenyl | Oil | – | – |

| tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate [Ev5] | C₁₇H₂₀F₃NO₂ | 328.34 | CF₃-phenyl + dihydropyridine | Solid | – | – |

Key Observations

Substituent Effects :

- Electron-Withdrawing Groups: The CF₃ group in the target compound and analogs (e.g., [Ev5]) enhances resistance to oxidative metabolism compared to non-fluorinated derivatives (e.g., compound 6 in [Ev1]) .

- Amino vs. Phenoxy Linkers: Analogs with amino substituents (e.g., compound 5 in [Ev1]) exhibit higher melting points (102–105°C) due to hydrogen bonding, whereas the target compound’s phenoxyethyl chain results in a liquid state, suggesting lower intermolecular forces .

Heterocycle Modifications :

- Piperidine vs.

- Pyrrolidine Derivatives: The (S)-tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate ([Ev9]) has a smaller ring size, which may alter steric interactions in receptor binding compared to piperidine-based compounds .

Stability and Handling

- The target compound’s liquid state facilitates formulation in solvent-based systems, whereas solid analogs (e.g., [Ev1]) may require milling for bioavailability .

- Discontinuation by Suppliers : Commercial unavailability ([Ev10]) may reflect challenges in large-scale synthesis or stability, contrasting with readily available analogs like S17 .

Biological Activity

tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate, identified by CAS number 1261940-28-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 373.41 g/mol. The trifluoromethyl group (CF₃) is known to enhance biological activity by influencing the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been shown to enhance the potency of compounds against various enzymes, including those involved in neurotransmitter uptake and cancer cell proliferation .

- Cellular Uptake and Distribution : The lipophilic nature of the tert-butyl group facilitates cellular uptake, allowing for more effective interaction with intracellular targets .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. In vitro assays demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The compound exhibited IC₅₀ values comparable to established chemotherapeutics .

- Neuropharmacological Effects : The compound's ability to inhibit serotonin uptake suggests potential applications in treating mood disorders. The trifluoromethyl substitution has been linked to increased affinity for serotonin transporters .

Case Studies

Several studies have highlighted the efficacy of related compounds with similar structures:

- Study on Anticancer Activity : A derivative with a similar piperidine structure demonstrated an IC₅₀ value of 0.48 µM against MCF-7 cells, indicating strong anticancer potential. Flow cytometry revealed that these compounds induce apoptosis through caspase activation pathways .

- Neurotransmitter Uptake Inhibition : Research on trifluoromethyl-containing compounds showed enhanced inhibition of serotonin reuptake compared to non-fluorinated analogs, suggesting that modifications such as those found in this compound could lead to improved therapeutic agents for depression and anxiety disorders .

Comparative Biological Activity Table

| Compound Name | IC₅₀ (µM) | Target | Mechanism |

|---|---|---|---|

| This compound | TBD | MCF-7 Cells | Apoptosis induction |

| Similar Piperidine Derivative | 0.48 | MCF-7 Cells | Apoptosis induction via caspase activation |

| Trifluoromethyl Compound | TBD | Serotonin Transporter | Inhibition of reuptake |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology: Synthesis typically involves multi-step reactions, starting with the preparation of the trifluoromethylphenoxyethyl intermediate. Key steps include nucleophilic substitution (e.g., coupling phenols with halogenated ethylpiperidine derivatives) and Boc protection. For optimization:

- Use catalysts like DMAP or triethylamine to enhance coupling efficiency .

- Monitor reaction progress via TLC or HPLC, adjusting temperature (e.g., 0–20°C for sensitive intermediates) to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques:

- NMR (¹H/¹³C): Confirm the presence of the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and trifluoromethylphenoxy signals (δ 6.8–7.5 ppm).

- HPLC-MS: Assess purity (>95%) and detect impurities from incomplete Boc deprotection or residual solvents .

- X-ray Crystallography (if crystalline): Resolve stereochemistry at the piperidine ring, particularly if chiral centers are present .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation:

- Respiratory/Hand Protection: Use nitrile gloves and N95 masks due to potential acute toxicity (Category 4 for dermal/oral exposure in analogous compounds) .

- Fire Safety: Avoid water jets for fires; use CO₂ or dry powder extinguishers. Toxic fumes (e.g., fluorinated gases) may form during combustion .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

- Methodology:

- DFT Calculations: Optimize the geometry of the trifluoromethylphenoxy moiety to study electronic effects on nucleophilic substitution .

- Molecular Docking: Screen against targets like GPCRs or kinases, leveraging the piperidine-Boc group’s conformational flexibility .

- Data Challenges: Discrepancies in ligand-binding energy (±2 kcal/mol) may arise from force field selection (e.g., AMBER vs. CHARMM). Validate with SPR or ITC assays .

Q. What strategies resolve contradictions in reported bioactivity data for analogous piperidine-carboxylates?

- Case Study: If one study reports IC₅₀ = 10 nM for a kinase inhibitor analog, while another finds no activity:

- Experimental Variables: Check assay conditions (e.g., ATP concentration, pH) and compound solubility (use DMSO stocks ≤0.1% to avoid solvent interference) .

- Metabolite Interference: Perform LC-MS to rule out Boc-group hydrolysis artifacts .

Q. How can in vivo metabolic stability be evaluated for this compound?

- Protocol:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .

- Isotope Labeling: Use ¹⁴C-labeled tert-butyl groups to track metabolite formation .

- Contradictions: Conflicting reports on CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) require isoform-selective inhibitors for validation .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

Table 2: Safety Data for Analogous Piperidine-Carboxylates

| Compound | Acute Toxicity (Oral LD₅₀) | PPE Requirements |

|---|---|---|

| tert-Butyl 4-cyano analog | 300 mg/kg (Category 4) | Gloves, goggles, fume hood |

| tert-Butyl phenylsulfonamido | Not classified | Lab coat, N95 mask |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.